molecular formula C15H13NO4S B6311089 3-Nitro-5-thiophenyl-benzoic acid ethyl ester CAS No. 2088941-89-1

3-Nitro-5-thiophenyl-benzoic acid ethyl ester

Cat. No. B6311089
CAS RN: 2088941-89-1
M. Wt: 303.3 g/mol
InChI Key: GKJTYVNMPFOOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-thiophenyl-benzoic acid ethyl ester, also known as NTPBE, is a synthetic compound that has been used in a variety of scientific research applications. NTPBE is a nitro-thiophenyl-benzoic acid ethyl ester, with a molecular formula of C14H11NO4S. It is a yellow-colored, crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

3-Nitro-5-thiophenyl-benzoic acid ethyl ester has been used in a variety of scientific research applications, including enzyme inhibition, drug metabolism, and drug-receptor interactions. It has been used to study the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been used to study the interactions between drugs and their receptors, such as the opioid receptors.

Mechanism of Action

3-Nitro-5-thiophenyl-benzoic acid ethyl ester acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It binds to the active site of the enzyme and blocks the enzyme’s ability to catalyze the reaction of the drug molecule. This inhibition of the enzyme’s activity prevents the drug from being metabolized, resulting in an increased concentration of the drug in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the opioid receptors, which are involved in the regulation of pain and other physiological processes. In addition, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-Nitro-5-thiophenyl-benzoic acid ethyl ester has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable, making it an ideal compound for use in experiments. Additionally, it is relatively non-toxic, making it safe to use in laboratory settings. However, it can be difficult to obtain in large quantities, and it is not always available commercially.

Future Directions

The use of 3-Nitro-5-thiophenyl-benzoic acid ethyl ester in scientific research is still in its early stages, and there are many potential future directions for its use. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its mechanism of action could lead to the development of more effective inhibitors of cytochrome P450 enzymes. Finally, further research into its use in drug-receptor interactions could lead to the development of new drugs and treatments.

Synthesis Methods

3-Nitro-5-thiophenyl-benzoic acid ethyl ester can be synthesized in a two-step process. The first step involves the reaction of 5-thiophenyl-benzoic acid ethyl ester with nitrosyl chloride in the presence of triethylamine. This reaction produces nitro-thiophenyl-benzoic acid ethyl ester. The second step involves the reduction of the nitro group by sodium borohydride, producing this compound.

properties

IUPAC Name

ethyl 3-nitro-5-phenylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-2-20-15(17)11-8-12(16(18)19)10-14(9-11)21-13-6-4-3-5-7-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJTYVNMPFOOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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